![molecular formula C25H30N4O4S B2625837 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone CAS No. 1021224-72-5](/img/structure/B2625837.png)

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

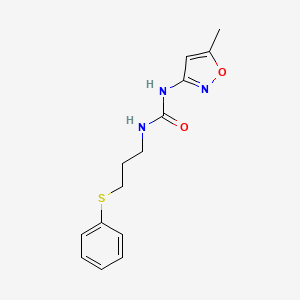

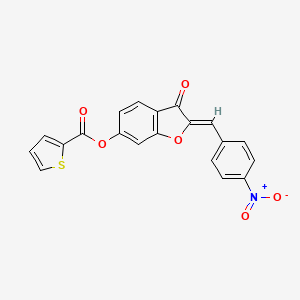

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone is a part of a series of compounds that have been characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . This compound has been discovered and characterized in the context of lead optimization efforts .

Synthesis Analysis

The synthesis of this compound involves the identification of a new ether-based scaffold and pairing this with a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and have been identified to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a combination of different functional groups. It includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a 4-methoxyphenyl group, a 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl group, and a 3-methylpiperidin-1-yl group .科学的研究の応用

Structural Analysis and Database Mining

Research has shown that molecules with a similar structure to the compound have been analyzed for their isomorphism and disorder within crystalline structures. For example, studies on isomorphous methyl- and chloro-substituted heterocyclic analogues demonstrate the relevance of such compounds in understanding crystallography and the impact of substituents on molecular behavior. This research underscores the importance of structural analysis in material science and database mining for identifying isomorphic relationships between compounds, which can be crucial for drug design and development processes (Swamy et al., 2013).

Antimicrobial and Anticancer Applications

The synthesis and biological evaluation of similar compounds have revealed antimicrobial and anticancer activities. For instance, the creation of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones has shown promising results against various microbial strains, comparable to standard drugs like ciprofloxacin and fluconazole. These findings highlight the potential therapeutic applications of such molecules in treating infectious diseases and cancer (Kumar et al., 2012).

Molecular Docking and Drug Development

Further research into the synthesis of novel heterocyclic compounds with integrated biological entities like oxazole, pyrazoline, and pyridine has shown significant anticancer and antimicrobial efficacy. Molecular docking studies of these compounds against various cancer cell lines and pathogenic strains support their potential use in overcoming drug resistance, a major challenge in current pharmaceutical research (Katariya et al., 2021).

Corrosion Inhibition

Interestingly, some derivatives have been explored for their role in corrosion inhibition, demonstrating the versatility of these molecules beyond biomedical applications. The compounds have shown efficiency in protecting mild steel from corrosion in acidic environments, suggesting their utility in industrial applications and materials science (Yadav et al., 2015).

作用機序

将来の方向性

The discovery and characterization of this compound represent a significant step forward in the development of GIRK channel activators . Future research will likely focus on further optimizing the structure of this compound to improve its potency and selectivity, as well as investigating its potential therapeutic applications.

特性

IUPAC Name |

[1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O4S/c1-16-5-4-11-28(14-16)25(30)21-13-22(18-6-8-20(33-3)9-7-18)26-24-23(21)17(2)27-29(24)19-10-12-34(31,32)15-19/h6-9,13,16,19H,4-5,10-12,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPKSMRLCLNUQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2625754.png)

![(E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile](/img/structure/B2625756.png)

![3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2625759.png)

![4-(tert-butyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2625765.png)

![1-(4-chlorophenyl)-6-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2625776.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2625777.png)